Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide

概要

説明

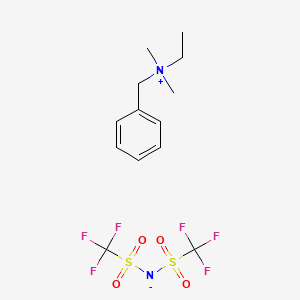

Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is a chemical compound that belongs to the class of organic salts. It is characterized by its unique structure, which includes a benzyl group, an ethyl group, a dimethylammonium cation, and a bis(trifluoromethanesulfonyl)imide anion. This compound is known for its excellent thermal stability and high ionic conductivity, making it useful in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of benzyl chloride with ethylamine to form benzyl(ethyl)amine, followed by quaternization with dimethylamine. The resulting quaternary ammonium salt is then treated with bis(trifluoromethanesulfonyl)imide to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents, to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The compound can be reduced to form benzyl(ethyl)amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(trifluoromethanesulfonyl)imide anion can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products Formed:

Oxidation: Benzaldehyde, Benzoic acid

Reduction: Benzyl(ethyl)amine

Substitution: Various substituted ammonium salts

科学的研究の応用

Electrolytes for Energy Storage

Overview : BETD is primarily recognized for its role as an effective electrolyte in energy storage systems, particularly in lithium-ion batteries and supercapacitors.

Key Benefits :

- High Ionic Conductivity : BETD exhibits superior ionic conductivity, which enhances the efficiency of charge and discharge cycles in batteries .

- Stability : It contributes to the thermal and electrochemical stability of battery systems, allowing for higher performance under various conditions .

Case Studies :

- Research indicates that incorporating BETD into lithium-ion battery systems improves overall energy density and cycle life compared to conventional electrolytes .

Ion-Conductive Membranes

Overview : BETD is utilized in developing ion-conductive membranes for fuel cells, significantly improving their efficiency and durability.

Key Benefits :

- Enhanced Efficiency : The use of BETD in membranes allows for better ion transport, which is crucial for fuel cell performance .

- Durability : Membranes containing BETD show improved resistance to degradation over time, leading to longer operational lifespans .

Pharmaceutical Applications

Overview : In the pharmaceutical sector, BETD serves as a stabilizing agent in drug formulations.

Key Benefits :

- Consistent Delivery : It ensures the consistent release of active pharmaceutical ingredients (APIs), enhancing the efficacy of medications .

- Compatibility : BETD's chemical properties allow it to be used with a wide range of APIs without compromising their stability .

Organic Synthesis

Overview : BETD plays a pivotal role as a reagent in organic synthesis.

Key Benefits :

- High Selectivity and Yield : It facilitates various chemical reactions with high selectivity, leading to better yields in synthetic processes .

- Versatility : The compound can be used in multiple reaction pathways, making it a valuable tool for chemists .

Surface Coatings

Overview : The compound is also applied in creating specialized surface coatings.

Key Benefits :

- Chemical Resistance : Coatings formulated with BETD provide enhanced resistance to chemicals and environmental factors, making them suitable for industrial applications .

- Durability : These coatings exhibit excellent durability, reducing maintenance needs and extending the lifespan of coated materials .

Data Summary Table

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Electrolytes for Energy Storage | High ionic conductivity; stability | Improved energy density and cycle life in batteries |

| Ion-Conductive Membranes | Enhanced efficiency; durability | Better ion transport leads to higher fuel cell performance |

| Pharmaceutical Applications | Consistent delivery; compatibility | Stable formulations with various APIs |

| Organic Synthesis | High selectivity; versatile reactions | Better yields across multiple synthetic pathways |

| Surface Coatings | Chemical resistance; durability | Reduced maintenance needs for industrial applications |

作用機序

The mechanism by which Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide exerts its effects involves its ability to act as a strong electrolyte. The bis(trifluoromethanesulfonyl)imide anion is highly stable and can dissociate in solution, providing a high concentration of mobile ions. This enhances the ionic conductivity of the compound, making it effective in various electrochemical applications.

Molecular Targets and Pathways Involved:

Electrochemical Devices: The compound interacts with electrode surfaces, facilitating the movement of ions and enhancing the performance of devices such as batteries and supercapacitors.

類似化合物との比較

Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is unique due to its combination of a benzyl group and a bis(trifluoromethanesulfonyl)imide anion. Similar compounds include:

Benzyl(ethyl)dimethylammonium Tetrafluoroborate: This compound has a tetrafluoroborate anion instead of bis(trifluoromethanesulfonyl)imide, resulting in different ionic properties.

Benzyl(ethyl)dimethylammonium Hexafluorophosphate: This compound contains a hexafluorophosphate anion, which also affects its ionic conductivity and stability.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

Benzyl(ethyl)dimethylammonium bis(trifluoromethanesulfonyl)imide (BETFSI) is an ionic liquid that has garnered attention for its potential biological applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Chemical Formula: C₁₃H₁₈F₆N₂O₄S₂

- Molar Mass: 444.41 g/mol

- CAS Number: 1186103-43-4

- Purity: 99.5%

BETFSI is characterized by its hydrophobic nature and high thermal stability, making it suitable for various applications in biological systems and pharmaceuticals.

Antimicrobial Activity

Research indicates that ionic liquids like BETFSI exhibit significant antimicrobial properties. A review highlighted that various ionic liquids, including those with bis(trifluoromethanesulfonyl)imide anions, show inhibitory effects against a range of microorganisms:

- Minimum Inhibitory Concentrations (MIC): Studies found that the MIC values for BETFSI against Gram-positive and Gram-negative bacteria often exceed 500 μM, suggesting moderate antimicrobial efficacy compared to traditional antibiotics .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety of BETFSI in biological applications. A study involving human cell lines reported the following:

| Cell Line | 48-h LC₅₀ (μM) |

|---|---|

| HeLa | 2750 |

| IPC-81 | 2692 |

These results indicate that while BETFSI has some cytotoxic effects, it is relatively safe at lower concentrations, which is advantageous for potential therapeutic uses .

Case Study 1: Efficacy Against Pathogenic Bacteria

In a controlled environment, BETFSI was tested against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results demonstrated:

- Inhibition Zone Diameter:

- S. aureus: 15 mm at 1000 μM

- E. coli: 12 mm at 1000 μM

This case study underscores the potential of BETFSI as an antimicrobial agent in clinical settings.

Case Study 2: Application in Biocatalysis

BETFSI has been utilized as a solvent in biocatalytic reactions. For instance, lipase B from Candida antarctica was immobilized in a silica-supported ionic liquid phase containing BETFSI. The findings showed:

- Conversion Rates:

- Esterification of oleic acid: 90% conversion

- Transesterification of glycerol trioleate: 85% conversion

These results highlight the utility of BETFSI in enhancing enzyme activity and selectivity in biochemical processes .

Toxicological Profile

The safety profile of BETFSI has been evaluated through various toxicity tests. Key findings include:

特性

IUPAC Name |

benzyl-ethyl-dimethylazanium;bis(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N.C2F6NO4S2/c1-4-12(2,3)10-11-8-6-5-7-9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-9H,4,10H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGABCHQKFATAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186103-43-4 | |

| Record name | Benzyl(ethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。